Quetiapine Carboxylate-d4
Description
Properties
Molecular Formula |
C₂₂H₂₁D₄N₃O₄S |
|---|---|
Molecular Weight |
431.54 |
Synonyms |
4-Dibenzothiazepin-11-yl-1-piperazinecarboxylic Acid 2-(2-Hydroxyethoxy)ethyl Ester-d4; |
Origin of Product |
United States |
Methodological Advancements in Analytical Quantification Utilizing Quetiapine Carboxylate D4
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies Incorporating Quetiapine Carboxylate-d4
A review of scientific literature indicates that Gas Chromatography-Mass Spectrometry (GC-MS) is generally not a preferred method for the analysis of Quetiapine Carboxylic Acid. This is primarily due to the low volatility of the carboxylic acid metabolite. researchgate.netoup.com For a compound to be amenable to GC-MS analysis, it must be thermally stable and readily volatilized to travel through the gas chromatograph. Carboxylic acids, being polar and having a high boiling point, often require derivatization to increase their volatility, which can add complexity and potential for analytical error to the workflow.
Consequently, there are no documented GC-MS methodologies that specifically incorporate this compound for the quantification of Quetiapine Carboxylic Acid. The inherent chemical properties of the analyte make liquid chromatography-based methods the more suitable and therefore more commonly developed and validated approach.
Advancements in High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS/MS), has become an invaluable tool for untargeted and targeted analysis of drug metabolites. nih.gov In the context of quetiapine metabolism, LC-HRMS/MS allows for the comprehensive profiling of metabolites in various biological matrices. nih.gov Studies have utilized this technology to identify and characterize a range of quetiapine metabolites, including Quetiapine Carboxylic Acid. nih.govnih.gov
The high resolving power and mass accuracy of HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, enable the confident identification of metabolites based on their exact mass and isotopic patterns. oup.comnih.gov This is particularly advantageous in complex biological samples where numerous endogenous and exogenous compounds are present.
While the specific use of this compound as an internal standard in published HRMS studies for quetiapine metabolite profiling is not explicitly detailed, the principles of isotope dilution mass spectrometry are routinely applied in such analyses. A deuterated standard like this compound would be an ideal internal standard for the accurate quantification of Quetiapine Carboxylic Acid using HRMS, as it would co-elute with the analyte and exhibit identical ionization behavior, thus effectively compensating for any analytical variability.
A study on the analysis of patient urine samples utilized LC-MS with time-of-flight (TOF) mass spectrometry for metabolite discovery, which led to the identification of Quetiapine Carboxylic Acid as a significant metabolite. oup.com Another study employed UPLC-timsTOF-MS for the in vitro metabolic profiling of quetiapine, demonstrating the power of HRMS in identifying known and unknown metabolites.
Chromatographic Separation Techniques in Conjunction with Mass Spectrometry
Liquid chromatography is the cornerstone of analytical methods for quetiapine and its metabolites, including the carboxylic acid derivative. The separation is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC).
The choice of stationary and mobile phases is critical for achieving the desired chromatographic resolution and peak shape. For the analysis of quetiapine and its metabolites, C18 and Phenyl-Hexyl columns are commonly employed stationary phases. oup.comjapsonline.com
The mobile phase composition is carefully optimized to ensure efficient separation. A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. japsonline.combrieflands.com The pH of the aqueous component is a key parameter to control the ionization state of the analytes and improve chromatographic performance. For instance, a mobile phase consisting of a phosphate (B84403) buffer at pH 6.6 mixed with acetonitrile and methanol (B129727) has been used for the separation of quetiapine and its impurities on a C18 column. japsonline.com In another method, a gradient elution with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid in water as solvent A and a mixture of methanol and acetonitrile with 0.1% formic acid as solvent B was used with a Phenyl-Hexyl column. oup.com
Table 1: Examples of Chromatographic Conditions for Quetiapine Metabolite Analysis
| Stationary Phase | Mobile Phase Composition | Reference |
|---|---|---|
| C18 | Phosphate buffer (pH 6.6):Acetonitrile:Methanol (45:40:15 v/v/v) | japsonline.com |
| Phenyl-Hexyl (2.1 x 50 mm, 2.6 µm) | Gradient with A: 10 mM ammonium formate + 0.1% formic acid in water and B: 50:50 (v:v) methanol:acetonitrile + 0.1% formic acid | oup.com |
| ODS (250 mm × 4.6 mm i.d., 5 µm) | Acetonitrile and 0.1% phosphate buffer (pH 3.1) (40:60 v/v) | brieflands.com |
The extraction of Quetiapine Carboxylic Acid and other metabolites from complex biological matrices such as plasma and urine is a critical step to remove interferences and concentrate the analytes prior to chromatographic analysis. The two most common techniques are Solid-Phase Extraction (SPE) and Protein Precipitation.
Solid-Phase Extraction is a highly effective technique for sample clean-up and concentration. It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analytes of interest are retained on the adsorbent while interfering substances are washed away. The analytes are then eluted with a small volume of a strong solvent. For the extraction of quetiapine and its metabolites, various SPE cartridges are used, often with reversed-phase or ion-exchange functionalities. One study detailed the use of polystyrene nanofibers as a solid-phase extraction sorbent for atypical antipsychotics, including quetiapine, from plasma samples.
Protein precipitation is a simpler and faster method for sample preparation, particularly for plasma and serum samples. It involves the addition of an organic solvent, such as acetonitrile or methanol, to the sample to denature and precipitate proteins. researchgate.netnih.gov After centrifugation, the clear supernatant containing the analytes is collected and can be directly injected into the LC-MS system or further processed. This "dilute and shoot" approach is often favored in high-throughput clinical and forensic laboratories for its efficiency. researchgate.net For example, a validated LC-MS/MS method for quetiapine in human plasma utilized a one-step protein precipitation with acetonitrile. nih.gov Another method for analyzing antipsychotics in rat plasma also employed a simple, one-step protein precipitation with acetonitrile. researchgate.net
Table 2: Overview of Extraction Procedures for Quetiapine Metabolites
| Extraction Technique | Biological Matrix | Key Reagents/Materials | Reference |
|---|---|---|---|
| Protein Precipitation | Human Plasma | Acetonitrile | nih.gov |
| Protein Precipitation | Rat Plasma | Acetonitrile | researchgate.net |
| Solid-Phase Extraction | Plasma | Polystyrene nanofibers | |
| Dilute and Shoot | Urine | Internal standard in water | oup.com |
Elucidation of Quetiapine Metabolism and Metabolite Pathways Through Deuterated Analogs
Application of Quetiapine (B1663577) Carboxylate-d4 in Substrate Depletion Studies
Substrate depletion studies are a common in vitro method to determine the intrinsic clearance of a drug. In this context, Quetiapine Carboxylate-d4, a stable isotope-labeled version of the quetiapine metabolite, is utilized as an internal standard. Its utility lies in its ability to be distinguished from the unlabeled metabolite by mass spectrometry, allowing for precise quantification.
In a typical assay, the parent drug, quetiapine, is incubated with a metabolically active system, such as human liver microsomes or hepatocytes. Over time, the concentration of quetiapine decreases as it is converted into its various metabolites, including quetiapine carboxylic acid. By adding a known concentration of this compound to the reaction mixture at specific time points, researchers can accurately measure the formation of the unlabeled quetiapine carboxylic acid metabolite. The deuterated standard helps to correct for variations in sample processing and instrument response, thereby improving the accuracy and precision of the calculated metabolic rate.
Table 1: Representative Data from a Hypothetical Substrate Depletion Study
| Time (minutes) | Quetiapine Concentration (µM) | Quetiapine Carboxylic Acid Formed (pmol) |
|---|---|---|
| 0 | 1.00 | 0 |
| 5 | 0.85 | 15 |
| 15 | 0.60 | 40 |
| 30 | 0.35 | 65 |
| 60 | 0.10 | 90 |
This table illustrates the expected trend in a substrate depletion study where the decrease in the parent drug corresponds with an increase in metabolite formation. The use of this compound as an internal standard would ensure the accuracy of the metabolite quantification.
Molecular Networking Approaches for Untargeted Metabolite Identification
Molecular networking has emerged as a powerful bioinformatics tool for the visualization and annotation of tandem mass spectrometry (MS/MS) data, facilitating the identification of novel metabolites. In the context of quetiapine metabolism, this compound can be instrumental in building and interpreting these networks.
When analyzing samples from in vitro or in vivo metabolism studies of quetiapine, the MS/MS spectrum of the newly formed quetiapine carboxylic acid will be captured along with the spectrum of the spiked-in this compound standard. In a molecular network, nodes represent individual parent ions, and the edges connecting them represent spectral similarity. The distinct mass shift of four daltons between the unlabeled and the d4-labeled metabolite creates a characteristic "isotopic pair" within the network. This pairing allows for the confident annotation of the node corresponding to quetiapine carboxylic acid, even in a complex biological matrix. Furthermore, by tracing other nodes connected to this annotated metabolite, researchers can putatively identify related downstream or modified metabolites that share a common structural core.
Enzymatic Pathways Leading to the Formation of Carboxylic Acid Metabolites
The formation of quetiapine carboxylic acid is a result of oxidative metabolism of the ethyl side chain of quetiapine. Identifying the specific enzymes responsible for this biotransformation is crucial for predicting potential drug-drug interactions. While the primary metabolism of quetiapine is known to be mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, the precise pathway leading to the carboxylic acid metabolite requires further investigation.
Studies utilizing recombinant human CYP enzymes can pinpoint the contribution of individual isoforms. In such experiments, quetiapine would be incubated with a panel of different CYP enzymes. The formation of quetiapine carboxylic acid would be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound serving as the internal standard for accurate measurement. By comparing the rate of metabolite formation across the different enzymes, the primary enzymatic pathway can be identified. For example, a significantly higher rate of formation in the presence of recombinant CYP3A4 would indicate its primary role in this specific metabolic step.
Comparative In Vitro Metabolic Profiling Using Stable Isotope Labels
Stable isotope-labeled compounds like this compound are invaluable for comparative metabolic profiling. For instance, researchers can investigate differences in quetiapine metabolism between different populations (e.g., poor vs. extensive metabolizers of a specific CYP enzyme) or assess the impact of a co-administered drug that may inhibit or induce metabolic enzymes.
In a typical comparative study, two sets of incubations would be performed. For example, one set with liver microsomes from a control group and another from a group treated with a potential inhibitor. By incubating quetiapine in both systems and using this compound as an internal standard, the relative abundance of quetiapine carboxylic acid and other metabolites can be accurately compared. A significant decrease in the formation of quetiapine carboxylic acid in the inhibitor-treated group would provide strong evidence of enzymatic inhibition. This approach, often referred to as "metabolite fingerprinting," allows for a comprehensive understanding of how various factors can alter the metabolic fate of quetiapine.
Table 2: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| Quetiapine | |
| This compound | |
| Quetiapine Carboxylic Acid | |
| N-desalkylquetiapine | |
| 7-hydroxyquetiapine |
Role of Stable Isotope Labeling in Drug Metabolism Research with Quetiapine Carboxylate D4
Principles and Advantages of Stable Isotope Dilution Mass Spectrometry (SIDMS)
Stable Isotope Dilution Mass Spectrometry (SIDMS) is a highly accurate method for quantifying compounds in complex biological matrices. The core principle of SIDMS involves adding a known amount of a stable isotope-labeled version of the analyte, such as Quetiapine (B1663577) Carboxylate-d4, to a sample. This labeled compound, often referred to as an internal standard, is chemically identical to the analyte of interest (the endogenous or unlabeled Quetiapine Carboxylate) but has a different mass due to the presence of deuterium (B1214612) atoms.
During sample preparation and analysis by mass spectrometry, the labeled and unlabeled compounds exhibit nearly identical chemical and physical behaviors, including extraction efficiency and ionization response. However, they are distinguishable by their mass-to-charge (m/z) ratio in the mass spectrometer. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, precise and accurate quantification can be achieved, as this ratio is unaffected by variations in sample recovery or instrument response.
The primary advantages of using a stable isotope-labeled internal standard like Quetiapine Carboxylate-d4 in SIDMS include:
High Accuracy and Precision: SIDMS corrects for sample loss during preparation and for matrix effects during analysis, leading to highly reliable results.
High Specificity: The use of mass spectrometry allows for the selective detection of the analyte and the internal standard, even in the presence of other interfering substances.
Reduced Matrix Effects: Co-elution of the analyte and the internal standard in chromatographic separations helps to compensate for ionization suppression or enhancement caused by the sample matrix.
Applications of Deuterated Compounds in Metabolic Fate Investigations
Deuterated compounds are invaluable tools for tracing the metabolic fate of drugs within a biological system. sci-hub.st By administering a deuterated version of a drug, researchers can track its absorption, distribution, metabolism, and excretion (ADME) pathways. In the context of quetiapine, the formation of its carboxylic acid metabolite is a known metabolic route. nih.gov The use of deuterated quetiapine would allow for the unambiguous identification of all metabolites derived from the parent drug, including the carboxylate metabolite.
When a mixture of labeled and unlabeled drug is administered, the resulting metabolites will also be present in both labeled and unlabeled forms. This creates a characteristic "doublet" peak in the mass spectrum, which simplifies the identification of drug-related material against the complex background of endogenous molecules. This approach is particularly useful for identifying previously unknown or unexpected metabolites.
Isotopic Effects on Metabolic Reaction Rates and Pathways
The replacement of hydrogen with deuterium can sometimes lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. wikipedia.orglibretexts.org This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore requires more energy to break. If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, deuteration at that position can slow down the reaction rate. nih.gov
This phenomenon can be exploited to investigate metabolic pathways. For example, if deuteration of a specific position on the quetiapine molecule significantly reduces the formation of the carboxylate metabolite, it would provide strong evidence that the cleavage of the C-H bond at that position is a critical step in the metabolic pathway leading to this metabolite. Conversely, the absence of a significant KIE would suggest that C-H bond cleavage is not the rate-limiting step. While the specific KIE for the formation of this compound is not extensively documented, the principles of KIE are widely applied in mechanistic studies of drug metabolism.
Utility of this compound for Absolute Quantification of Metabolites
One of the most critical applications of this compound is its use as an internal standard for the absolute quantification of the unlabeled quetiapine carboxylate metabolite in biological samples. As highlighted in the principles of SIDMS, the addition of a known quantity of the deuterated standard allows for the precise determination of the concentration of the endogenous metabolite.
This is particularly important in pharmacokinetic studies, where accurate measurement of metabolite concentrations over time is necessary to understand the drug's elimination profile. Several studies have utilized deuterated internal standards, such as quetiapine-d8, for the quantification of quetiapine and its other major metabolites like N-desalkylquetiapine and 7-hydroxyquetiapine. researchgate.netnih.gov By extension, this compound would serve the same essential function for its corresponding unlabeled metabolite, ensuring the reliability of quantitative data in clinical and preclinical research.
Below is an illustrative data table showcasing how results from a SIDMS analysis might be presented:
| Sample ID | Analyte Peak Area (Quetiapine Carboxylate) | IS Peak Area (this compound) | Analyte/IS Ratio | Concentration (ng/mL) |
| Blank | 0 | 152,345 | 0.000 | 0.0 |
| Calibrator 1 | 1,567 | 155,890 | 0.010 | 1.0 |
| Calibrator 2 | 7,890 | 154,321 | 0.051 | 5.0 |
| Calibrator 3 | 15,432 | 156,789 | 0.098 | 10.0 |
| Patient Sample 1 | 10,234 | 153,987 | 0.066 | 6.6 |
| Patient Sample 2 | 25,678 | 155,123 | 0.166 | 16.6 |
This table is for illustrative purposes only and does not represent actual experimental data.
Stable Isotope Tracer Studies in Controlled In Vitro Systems
Controlled in vitro systems, such as human liver microsomes or cultured hepatocytes, are fundamental tools for studying drug metabolism. nih.gov The use of stable isotope tracers like deuterated quetiapine in these systems allows for detailed investigation of metabolic pathways and enzyme kinetics.
For instance, incubating deuterated quetiapine with human liver microsomes can help to elucidate the specific cytochrome P450 (CYP) enzymes responsible for the formation of the carboxylate metabolite. researchgate.net By analyzing the formation of this compound in the presence and absence of specific CYP inhibitors, researchers can pinpoint the key enzymes involved in this metabolic transformation. Quetiapine is known to be metabolized primarily by CYP3A4 and to a lesser extent by CYP2D6. nih.govresearchgate.net
Furthermore, stable isotope tracers can be used in metabolic flux analysis to quantify the flow of molecules through various metabolic pathways. This provides a more dynamic view of metabolism compared to simply measuring static metabolite concentrations.
The following table summarizes potential in vitro experiments utilizing deuterated quetiapine:
| Experiment Type | Objective | In Vitro System | Expected Outcome |
| Metabolite Identification | To identify all metabolites of quetiapine. | Human Liver Microsomes | Detection of deuterated forms of known and potentially new metabolites. |
| Enzyme Phenotyping | To determine the CYP enzymes responsible for carboxylate formation. | Recombinant CYP Enzymes | Identification of the specific CYP isoform(s) that produce this compound. |
| Kinetic Analysis | To study the rate of formation of the carboxylate metabolite. | Hepatocyte Culture | Determination of kinetic parameters (Km, Vmax) for the metabolic pathway. |
This table is for illustrative purposes only and does not represent actual experimental data.
Pre Clinical and in Vitro Investigation Methodologies Employing Quetiapine Carboxylate D4
Use of Human Liver Microsomes (HLM) for Metabolic Characterization
Human Liver Microsomes (HLM) are subcellular fractions of hepatocytes that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. They represent a well-established in vitro model for studying the phase I metabolism of xenobiotics.
In the context of quetiapine (B1663577) metabolism, HLM incubations are performed to identify the metabolic pathways and the specific enzymes responsible for the formation of its metabolites, including quetiapine carboxylic acid. In these assays, quetiapine is incubated with HLM in the presence of necessary cofactors, such as NADPH. The reaction is then stopped at various time points, and the mixture is analyzed to identify and quantify the metabolites formed.
The use of Quetiapine Carboxylate-d4 is pivotal in the analytical phase of these studies. Due to its structural similarity and identical chromatographic behavior to the unlabeled quetiapine carboxylic acid, it serves as an ideal internal standard for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By adding a known amount of this compound to the sample prior to extraction and analysis, any variability in sample preparation and instrument response can be corrected, leading to highly accurate and precise quantification of the endogenously formed quetiapine carboxylic acid.
Table 1: Typical Experimental Setup for Quetiapine Metabolism in Human Liver Microsomes
| Parameter | Condition |
| Microsomal Protein Concentration | 0.2 - 1.0 mg/mL |
| Substrate (Quetiapine) Conc. | 1 - 100 µM |
| Internal Standard | This compound |
| Cofactor | NADPH regenerating system |
| Incubation Temperature | 37°C |
| Incubation Time | 0 - 60 minutes |
| Analysis Method | LC-MS/MS |
Application of Genetically Engineered Cell Models (e.g., HepaRG cells)
While HLMs are excellent for studying phase I metabolism, they lack the cellular machinery for phase II reactions and the regulatory networks present in intact cells. Genetically engineered cell models, such as the human hepatoma cell line HepaRG, offer a more comprehensive in vitro system. HepaRG cells can differentiate into hepatocyte-like cells that express a wide range of drug-metabolizing enzymes and transporters, making them a valuable tool for studying drug metabolism and disposition. nih.govnih.govresearchgate.netresearchgate.netdoi.org
Studies investigating quetiapine metabolism in HepaRG cells provide a more holistic view of its biotransformation, including both phase I and phase II metabolic pathways. nih.govnih.govresearchgate.net Quetiapine is introduced to the cultured HepaRG cells, and over time, samples of the cell culture medium and cell lysates are collected for analysis. These studies have shown that HepaRG cells are capable of metabolizing quetiapine to its various metabolites, including the carboxylic acid derivative. nih.govnih.gov
Assessment of Enzyme Kinetics and Inhibition Profiles
Understanding the enzyme kinetics of quetiapine metabolism is essential for predicting its in vivo behavior and potential drug-drug interactions. In vitro systems like HLMs and recombinant human CYP enzymes are used to determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) for the formation of quetiapine's metabolites.
For the formation of quetiapine carboxylic acid, incubations are performed with varying concentrations of quetiapine, and the rate of metabolite formation is measured. The precise quantification of the formed quetiapine carboxylic acid, facilitated by the use of this compound as an internal standard, is critical for obtaining reliable kinetic data. These studies have identified CYP3A4 as a major enzyme involved in the metabolism of quetiapine. nih.gov
Furthermore, the potential for other drugs to inhibit the metabolism of quetiapine can be assessed. This is done by co-incubating quetiapine with a potential inhibitor and measuring the change in the formation rate of its metabolites. Again, the accurate measurement of quetiapine carboxylic acid, enabled by this compound, is crucial for determining the inhibition constant (Ki) and assessing the clinical significance of the potential drug interaction.
Table 2: Key Cytochrome P450 Enzymes in Quetiapine Metabolism
| Enzyme | Role in Quetiapine Metabolism |
| CYP3A4 | Major enzyme responsible for the formation of several metabolites, including N-desalkylquetiapine and quetiapine sulfoxide (B87167). nih.govnih.gov |
| CYP2D6 | Plays a role in the formation of 7-hydroxyquetiapine. nih.govnih.gov |
Metabolite Identification and Structural Elucidation Strategies
The identification of drug metabolites is a fundamental step in drug metabolism research. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a powerful tool for this purpose. While HRMS provides the accurate mass of a potential metabolite, its definitive structural elucidation can be challenging.
Stable isotope-labeled compounds play a crucial role in these strategies. While this compound is primarily used as an internal standard for quantification, the use of deuterium-labeled parent drugs in metabolism studies can greatly aid in metabolite identification. When a deuterated drug is incubated with a metabolic system, the resulting metabolites will retain the deuterium (B1214612) label, leading to a characteristic mass shift in the mass spectrum. This "isotope pattern" helps to distinguish true metabolites from endogenous matrix components and provides clues about the site of metabolic modification.
In the case of quetiapine, incubating deuterium-labeled quetiapine (e.g., quetiapine-d8) in HLM or HepaRG cells would result in the formation of deuterated metabolites, including a deuterated version of the carboxylic acid. The mass spectrum of this labeled metabolite, when compared to the unlabeled metabolite, can confirm its identity and aid in the elucidation of its structure. This approach, combined with fragmentation analysis in tandem mass spectrometry, provides a high degree of confidence in the identification of metabolites. nih.govresearchgate.net
Considerations in Synthesis and Impurity Analysis for Quetiapine Carboxylate D4 Research Standards
Synthetic Routes for Deuterated Quetiapine (B1663577) Carboxylate
The synthesis of Quetiapine Carboxylate-d4 involves the introduction of four deuterium (B1214612) atoms into the Quetiapine Carboxylate molecule. This isotopic labeling is strategically performed to create a stable, heavier version of the molecule that is chemically identical to the natural compound but distinguishable by mass spectrometry.
While specific proprietary synthetic routes are not always publicly disclosed, a general approach involves a convergent synthesis strategy. This typically begins with the preparation of a deuterated precursor, which is then incorporated into the larger molecular structure. For instance, a deuterated analog of a key intermediate in the Quetiapine synthesis pathway, such as a deuterated piperazine (B1678402) ring, could be synthesized first. This labeled intermediate would then be reacted with the dibenzothiazepine core structure to build the final deuterated Quetiapine molecule, which can subsequently be converted to the carboxylate metabolite.
Key starting materials in the non-deuterated synthesis of Quetiapine often include 2-(phenylthio)aniline, which undergoes a series of reactions to form the dibenzo[b,f] pharmaffiliates.comtexilajournal.comthiazepin-11(10H)-one intermediate. heteroletters.org The synthesis of the deuterated analog would require the introduction of deuterium atoms at a non-exchangeable position early in the synthesis of one of the key building blocks to ensure the stability of the label throughout the synthetic sequence and subsequent metabolic processes.
A plausible synthetic strategy for introducing the deuterium atoms could involve:
Deuterium Gas (D2) : In the presence of a suitable catalyst, deuterium gas can be used to reduce a double bond or replace hydrogen atoms.
Deuterated Reducing Agents : Reagents like lithium aluminum deuteride (B1239839) (LiAlD4) or sodium borodeuteride (NaBD4) can be used to introduce deuterium atoms during the reduction of carbonyls or other functional groups.
H/D Exchange Reactions : Under specific conditions, hydrogen atoms on a molecule can be exchanged for deuterium atoms from a deuterated solvent like D2O or a deuterated acid. mdpi.com
The final step would involve the oxidation of the appropriate precursor to form the carboxylic acid moiety, resulting in this compound. The efficiency and isotopic purity of each step are critical to producing a high-quality reference standard.
Table 1: Potential Synthetic Approaches for Deuteration
| Method | Reagent Example | Typical Application |
|---|---|---|
| Catalytic Deuteration | D2 gas with Palladium catalyst | Reduction of alkenes or alkynes |
| Reductive Deuteration | Sodium Borodeuteride (NaBD4) | Reduction of aldehydes and ketones |
| H/D Exchange | Deuterated water (D2O) with acid/base catalyst | Exchange of labile protons |
Characterization of this compound for Research Purity
To be effective as a research standard, this compound must be rigorously characterized to confirm its identity, purity, and the extent of isotopic labeling. A combination of analytical techniques is employed for this purpose.
Mass Spectrometry (MS) : This is the most critical technique for confirming the successful incorporation of deuterium atoms. High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of the compound, confirming the addition of four mass units compared to the unlabeled analog. Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pattern, ensuring that the deuterium labels are located in a stable position within the molecule and are not lost during ionization. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the molecular structure and to verify the absence of signals at the positions where deuterium atoms have been incorporated. ¹³C NMR provides information about the carbon skeleton of the molecule.
High-Performance Liquid Chromatography (HPLC) : HPLC is used to determine the chemical purity of the standard. synthinkchemicals.com By comparing the retention time of the deuterated standard to that of the non-labeled compound, its chromatographic behavior can be confirmed. HPLC with UV or MS detection can quantify any unlabeled material or other chemical impurities. nih.gov
The certificate of analysis for a this compound research standard will typically include data from these analyses to provide the user with confidence in its identity, purity, and isotopic enrichment.
Table 2: Analytical Characterization Techniques
| Technique | Purpose | Key Information Provided |
|---|---|---|
| Mass Spectrometry (MS) | Confirm isotopic labeling and molecular weight | Molecular ion peak corresponding to the d4-labeled compound. |
| NMR Spectroscopy | Confirm structure and label location | Absence of proton signals at deuterated positions. |
| HPLC | Determine chemical purity | Percentage of the desired compound versus impurities. |
Role of this compound in Impurity Profiling of Quetiapine and its Metabolites
Impurity profiling is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). synthinkchemicals.compharmaffiliates.com this compound plays a vital role in the accurate identification and quantification of impurities related to Quetiapine and its metabolites. pharmaffiliates.com
During the manufacturing process or upon storage, various impurities can arise, including starting materials, by-products, intermediates, and degradation products. nih.gov Analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), are used to detect and quantify these impurities. nih.govptfarm.pl
This compound is used as an internal standard in these analyses. clearsynth.com A known amount of the deuterated standard is added to the sample before processing. Since the deuterated standard is chemically identical to the analyte of interest (the impurity or metabolite being measured), it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. texilajournal.comwikipedia.org This co-elution allows for the correction of variations in sample preparation and instrument response, leading to more accurate and precise quantification of the impurities. wisdomlib.org
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis because it can compensate for matrix effects, where other components in a complex sample (like plasma or urine) can suppress or enhance the ionization of the target analyte. clearsynth.comtandfonline.com
Reference Standard Development for Analytical and Metabolic Studies
The development of this compound as a certified reference material is essential for its use in regulated analytical and metabolic studies. pharmaffiliates.comcerilliant.com A certified reference material is a standard that has been characterized to the highest level of accuracy and traceability.
The process of developing a reference standard involves:
High-Purity Synthesis : The synthesis must be carefully controlled to produce a compound with very high chemical and isotopic purity.
Comprehensive Characterization : As described in section 6.2, a battery of analytical tests is performed to confirm the structure, purity, and isotopic enrichment.
Stability Testing : The long-term stability of the standard under various storage conditions is evaluated to establish an expiry date and recommended storage conditions. pharmaffiliates.com
Homogeneity and Value Assignment : The batch is tested for homogeneity to ensure that every vial has the same concentration. A precise concentration value is then assigned, often with an associated uncertainty value.
Once certified, this compound can be used in a variety of applications, including:
Pharmacokinetic Studies : To accurately measure the concentration of Quetiapine and its metabolites in biological fluids over time. adventchembio.com
Metabolite Identification : As a tool to help identify and confirm the structure of metabolites in in-vitro and in-vivo studies. nih.govnih.gov
Bioequivalence Studies : To compare the bioavailability of a generic drug product to the brand-name drug. nih.gov
Forensic Toxicology : For the accurate quantification of Quetiapine and its metabolites in post-mortem samples. nih.gov
The availability of a well-characterized deuterated internal standard like this compound is indispensable for generating reliable and reproducible data in these critical research and regulatory settings. pharmaffiliates.comnih.gov
Future Research Directions and Emerging Methodologies Involving Quetiapine Carboxylate D4
Advancements in High-Throughput Screening for Metabolic Interactions
High-throughput screening (HTS) has become an indispensable tool in early-stage drug discovery, allowing for the rapid assessment of thousands of compounds for their biological activity and metabolic properties. annualreviews.orgembopress.org A critical aspect of this screening is evaluating how a drug candidate interacts with metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily. nih.gov Quetiapine (B1663577) is known to be metabolized extensively by CYP3A4 to form various metabolites, including its major inactive urinary metabolite, quetiapine carboxylic acid. nih.govcerilliant.comdrugbank.com
Future HTS assays designed to investigate the metabolic pathways of quetiapine or to screen for compounds that may inhibit or induce its metabolism will rely on ultra-fast and sensitive analytical methods, such as mass spectrometry (MS). embopress.org In these assays, Quetiapine Carboxylate-d4 serves as an ideal internal standard. cerilliant.com Due to its structural and chemical similarity to the actual metabolite (Quetiapine Carboxylic Acid), it behaves almost identically during sample extraction and chromatographic separation. nih.gov However, its increased mass due to the four deuterium (B1214612) atoms allows it to be distinguished and measured separately by the mass spectrometer. This enables precise and accurate quantification of the quetiapine carboxylic acid formed during the HTS experiments, correcting for any variability in sample processing or instrument response. thermofisher.com
The integration of automated liquid handling systems with rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) creates a powerful platform for screening large compound libraries for their effects on quetiapine metabolism. The use of this compound in this workflow ensures the generation of high-quality, reproducible data essential for making informed decisions in the drug discovery pipeline. annualreviews.org
Table 1: Representative LC-MS/MS Parameters for High-Throughput Metabolic Assays
| Parameter | Description | Relevance for this compound |
|---|---|---|
| Chromatography | Reversed-Phase C18 column | Ensures separation of quetiapine and its metabolites from matrix components. This compound co-elutes with the non-labeled analyte. nih.gov |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid | Provides efficient elution and ionization for MS detection. turkjps.org |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Offers high sensitivity for the detection of quetiapine and its metabolites. |
| MS Detection | Multiple Reaction Monitoring (MRM) | Allows for highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions for both the analyte and the d4-labeled standard. |
| MRM Transition (Analyte) | Specific m/z for Quetiapine Carboxylic Acid | Example: Monitoring the transition from the parent ion to a specific fragment ion for quantification. |
| MRM Transition (Standard) | Specific m/z for this compound | The +4 Da mass shift allows for distinct detection from the analyte, ensuring accurate correction. cerilliant.com |
Integration of Omics Technologies for Comprehensive Metabolic Pathway Analysis
"Omics" technologies, particularly metabolomics, offer a system-level perspective on the small-molecule metabolites present in a biological system. thermofisher.comresearchgate.net Untargeted metabolomics aims to measure as many metabolites as possible to provide a comprehensive snapshot of physiology, while targeted metabolomics focuses on the precise quantification of a specific set of metabolites. tandfonline.com The integration of stable isotope labeling with metabolomics has been shown to solve major limitations of the field, including metabolite identification and quantification. nih.gov
In the context of quetiapine research, metabolomics can reveal how the drug perturbs the broader metabolic network of a cell or organism. When conducting such studies, this compound is an essential tool for targeted analysis. By adding a known quantity of the deuterated standard to biological samples, researchers can achieve accurate and absolute quantification of the endogenously produced Quetiapine Carboxylic Acid. ckisotopes.com This is crucial for overcoming matrix effects and extraction inefficiencies that can otherwise compromise the reliability of metabolomic data. thermofisher.com
Future studies will increasingly use this approach to:
Map Metabolic Flux: By administering a stable isotope-labeled version of quetiapine itself, researchers can trace its transformation into various metabolites, including quetiapine carboxylic acid. Using this compound as a quantitative standard in this context allows for dynamic flux analysis, revealing the rate at which metabolic pathways are operating. tandfonline.com
Identify Biomarkers: Comprehensive metabolomic profiling can help identify biomarkers associated with drug efficacy or adverse effects. Accurate quantification of key drug metabolites like quetiapine carboxylic acid, enabled by deuterated standards, is fundamental to this process. isotope.com
Personalized Medicine: Understanding how an individual's unique metabolic phenotype affects drug processing can lead to more personalized therapeutic strategies. Omics studies incorporating SIL standards can help stratify patients based on their metabolic profiles.
Computational Modeling and In Silico Predictions for Quetiapine Carboxylate Pathways
Computational, or in silico, methods are increasingly used in the early stages of drug development to predict a compound's metabolic fate. pensoft.netnih.gov These tools use algorithms based on known biochemical transformations and machine learning to predict potential metabolites, identify metabolic "soft spots" on a molecule, and forecast interactions with drug-metabolizing enzymes. pensoft.netnih.gov For quetiapine, in silico models can predict its oxidation and subsequent formation of the carboxylic acid metabolite. nih.gov
However, these predictions must be validated experimentally. nih.gov This is where this compound plays a critical role. The workflow typically involves:
Prediction: An in silico tool, such as Lhasa's Meteor, predicts the formation of Quetiapine Carboxylic Acid as a likely metabolite of quetiapine. pensoft.net
Experimentation: Quetiapine is incubated with a metabolically active system, such as human liver microsomes or hepatocytes. nih.govnih.gov
Validation and Quantification: The resulting samples are analyzed by LC-MS. This compound is spiked into the samples as an internal standard to confirm the identity of the predicted metabolite (via matching retention time) and to accurately quantify its formation.
Recent advances in computational software have begun to incorporate features specifically for deuterated compounds. nih.govresearchgate.net For instance, some programs can now model the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond can slow down metabolism at a specific site. informaticsjournals.co.in Future research could use in silico tools to predict how deuteration at different positions on the quetiapine molecule might alter its metabolic pathways, with subsequent experimental validation using compounds like this compound to quantify the outcomes.
Development of Novel Analytical Platforms for Deuterated Metabolite Detection
While liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the analysis of deuterated metabolites, the field of analytical chemistry is continuously advancing. mdpi.comresearchgate.net Novel platforms are being developed to offer greater sensitivity, higher throughput, or complementary information, all of which can be applied to the detection of this compound.
Key Analytical Platforms:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This remains the predominant technique. Advances in ultra-high-performance liquid chromatography (UHPLC) provide faster separations and higher resolution, while the latest generation of tandem mass spectrometers offers sub-picogram sensitivity. researchgate.net This allows for the quantification of Quetiapine Carboxylic Acid and its d4-standard in very small sample volumes.
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and TOF (Time-of-Flight) mass spectrometers provide highly accurate mass measurements. tandfonline.com This capability can be used to confirm the elemental composition of metabolites in untargeted studies and to easily resolve the deuterated standard from the non-labeled analyte, even in complex biological matrices. nih.gov
Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS is particularly well-suited for the analysis of polar and charged metabolites. researchgate.net As Quetiapine Carboxylic Acid is an ionizable compound, CE-MS represents a complementary platform to LC-MS, potentially offering different selectivity and higher efficiency for its separation and detection alongside its d4-labeled standard. acs.org
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This emerging technique can provide structural information on unknown metabolites. researchgate.nettacr.cz While this compound is a standard, the principles of HDX could be used in broader metabolomics studies of quetiapine to help identify novel or unexpected metabolic products. tacr.cz
Table 2: Comparison of Analytical Platforms for Deuterated Metabolite Detection
| Platform | Principle | Advantages for this compound Analysis | Limitations |
|---|---|---|---|
| UHPLC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. researchgate.net | High sensitivity, high selectivity (MRM), robust, and well-established for quantitative analysis. nih.gov | Throughput can be a bottleneck for very large screens. |
| HRMS | Provides highly accurate mass measurements of ions. tandfonline.com | Excellent for untargeted screening, confident formula determination, and resolving interferences. nih.gov | Historically less sensitive for quantification than MS/MS, though modern instruments are closing the gap. |
| CE-MS | Separation based on electrophoretic mobility in a capillary. researchgate.net | High separation efficiency for polar/charged analytes, very low sample consumption. acs.org | Lower loading capacity, can be less robust than LC. |
| HDX-MS | Measures the exchange of labile hydrogens with deuterium to probe structure. tacr.cz | Can provide additional structural information for metabolite identification. researchgate.net | Not a primary quantitative tool; more for structural elucidation. |
Expanding the Use of Stable Isotope Labels in Complex Biological Systems for Mechanistic Insights
The utility of stable isotope labels like the deuterium in this compound extends far beyond their role as simple internal standards for quantification. They are powerful tools for gaining deep mechanistic insights into complex biological processes. nih.govgla.ac.uk
Future research will increasingly employ SIL compounds to:
Quantify Metabolic Flux: Isotope tracing allows researchers to move beyond static concentration measurements to understand the dynamics of metabolism (fluxomics). This can reveal how quickly quetiapine is converted to its carboxylic acid metabolite under different physiological conditions or in the presence of other drugs. nih.gov
Investigate Kinetic Isotope Effects (KIE): The C-D bond is stronger than the C-H bond. informaticsjournals.co.in If the breaking of a C-H bond is the rate-limiting step in a metabolic reaction, replacing that hydrogen with deuterium can slow the reaction down. nih.gov Researchers could administer deuterated quetiapine (e.g., deuterated at a site of metabolism) and use this compound as a standard to precisely measure any change in the rate of metabolite formation. This provides direct mechanistic evidence about the enzymatic reaction responsible for its metabolism. informaticsjournals.co.in
Probe Drug-Target Engagement: While not a direct application for a metabolite standard, the principles of isotopic labeling are being extended to study how drugs interact with their protein targets in living systems. This illustrates the expanding frontier of SIL applications in pharmacology. youtube.com
By combining the use of this compound for robust quantification with the administration of other labeled precursors, researchers can build highly detailed and dynamic models of quetiapine's journey through a biological system, providing mechanistic insights that are unattainable with non-labeled techniques alone. gla.ac.uk
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for quantifying Quetiapine Carboxylate-d4 in biological matrices, and how are they validated?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, using deuterated analogs like this compound as internal standards to correct for matrix effects and ionization variability. Validation requires assessing sensitivity (limit of detection <5 ng/mL), linearity (r² >0.99), precision (CV <15%), and accuracy (85–115% recovery). Cross-validation against reference methods (e.g., HPLC-UV) via Bland-Altman analysis ensures consistency .
Q. Which in vitro models are suitable for evaluating the cytotoxic or pharmacological effects of this compound?
- Methodological Answer : Hepatocellular carcinoma (HCC) cell lines (e.g., Hep3B, SK-Hep1) are commonly used. Cytotoxicity is assessed via MTT assays, with dose-response curves (0–100 µM) and time-dependent exposure (24–72 hours). Apoptosis markers (e.g., caspase-3 activation) and mitochondrial dysfunction (JC-1 staining) should complement viability data. Statistical analysis via one-way ANOVA with post-hoc Tukey tests ensures robustness .
Q. How should researchers statistically analyze dose-dependent effects of this compound in preclinical studies?
- Methodological Answer : Linear regression models quantify dose-response relationships (e.g., IC50 calculations). For non-linear trends, sigmoidal curve fitting (Hill equation) is applied. Pairwise comparisons between treatment groups require correction for multiple testing (e.g., Bonferroni). Data should be reported as mean ± SD with p-values <0.05 considered significant .
Q. What is the role of this compound as an internal standard in pharmacokinetic studies?
- Methodological Answer : As a deuterated analog, it minimizes matrix interference in mass spectrometry by co-eluting with non-deuterated quetiapine while providing distinct mass transitions (e.g., m/z 384→253 for Quetiapine vs. 388→257 for Carboxylate-d4). It normalizes extraction efficiency and ion suppression, improving inter-day precision (<10% CV) .
Q. How can cross-validation between analytical methods ensure reproducibility in multi-center studies?
- Methodological Answer : Use standardized protocols for sample preparation (e.g., protein precipitation with acetonitrile) and instrument calibration. Inter-laboratory validation involves sharing spiked plasma samples to assess concordance (linear regression slope: 0.95–1.05). Bland-Altman plots should show >95% of data points within ±1.96 SD limits of agreement .
Advanced Research Questions
Q. How to design a longitudinal cohort study investigating the pharmacokinetics of this compound metabolites?
- Methodological Answer : Employ a nested case-control design within a prospective cohort. Use high-dimensional propensity scoring (hdPS) to match participants by age, renal/hepatic function, and concomitant medications. Serial plasma samples (0–48 hours post-dose) are analyzed via LC-MS/MS. Mixed-effects models account for intra-subject variability, while Cox regression identifies covariates (e.g., CYP3A4 polymorphisms) influencing metabolite clearance .
Q. What strategies mitigate bias from missing data in clinical trials involving this compound?
- Methodological Answer : Implement multiple imputation (MI) for random missingness, using chained equations with covariates (e.g., baseline severity, dropout reason). For sensitivity analysis, compare results with "worst-case" scenarios (e.g., assigning non-responders to treatment arms). Pre-specified statistical analysis plans (SAPs) must define handling of protocol deviations .
Q. How can mixed-methods approaches enhance understanding of this compound’s efficacy in neuroinflammatory models?
- Methodological Answer : Combine quantitative measures (e.g., ELISA for IL-1β/TNF-α in microglia ) with qualitative data (e.g., transcriptomic pathways via RNA-seq). Triangulate findings using convergent design: quantitative data identify dose-dependent cytokine suppression, while thematic analysis of gene networks elucidates NF-κB pathway modulation. Joint displays integrate results for meta-inferences .
Q. What challenges arise when conducting meta-analyses of this compound trials with heterogeneous data sources?
- Methodological Answer : Address heterogeneity (I² >50%) via subgroup analysis (e.g., dosing: 300 mg vs. 600 mg/day) or meta-regression adjusting for study design (RCTs vs. observational). Exclude outlier trials via influence plots. Use GRADE criteria to assess evidence quality, prioritizing studies with low risk of selective reporting (e.g., ClinicalTrials.gov entries) .
Q. How does propensity score matching improve causal inference in observational studies of this compound’s metabolic effects?
- Methodological Answer : Construct hdPS using >500 covariates (e.g., comorbidities, concomitant drugs) to balance treatment groups. Validate covariate balance via standardized mean differences (<0.1). Use inverse probability weighting (IPW) to estimate average treatment effects on glucose dysregulation. Sensitivity analyses assess unmeasured confounding (e.g., E-values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
